BenchChemオンラインストアへようこそ!

(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Anticancer NCI-60 Panel Growth Inhibition

This specific (Z)-isomer is a structurally validated VEGFR-2 inhibitor hybridizing oxoindolinylidene and phenylpiperazine pharmacophores. Minor substitutions in this series cause dramatic potency swings; procuring the exact compound ensures access to a scaffold that produced analogs with IC50 as low as 0.047 μM, outperforming sunitinib. Ideal for comparative kinase profiling, HCC xenograft models, and analytical reference standards. Guarantee batch consistency with confirmed identity. Request a quote now.

Molecular Formula C21H18N4O2S
Molecular Weight 390.46
CAS No. 868142-98-7
Cat. No. B2718213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
CAS868142-98-7
Molecular FormulaC21H18N4O2S
Molecular Weight390.46
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C4=C5C=CC=CC5=NC4=O)O
InChIInChI=1S/C21H18N4O2S/c26-19-17(15-8-4-5-9-16(15)22-19)18-20(27)23-21(28-18)25-12-10-24(11-13-25)14-6-2-1-3-7-14/h1-9,27H,10-13H2
InChIKeyRYAOWDGDVUWEBD-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS 868142-98-7): A VEGFR-2-Targeted 2-Oxoindolin-3-ylidene Thiazole


The target compound, (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, is a synthetic 2-oxoindolin-3-ylidene thiazole derivative [1]. Structurally, it hybridizes an oxoindolinylidene pharmacophore with a 4-phenylpiperazin-1-yl thiazolone, forming a rigid, conjugated system designed to mimic key interactions of the FDA-approved VEGFR-2 inhibitor sunitinib [1]. Early-stage pharmacological evaluation places this compound within a series of novel candidates being investigated for antiproliferative activity against a broad panel of human cancer cell lines, specifically as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) [1].

Substitution Risks with Unspecified (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one Analogs


Within the 2-oxoindolin-3-ylidene thiazole class, minor structural modifications lead to dramatic, non-linear variations in target affinity, cytotoxic potency, and, critically, selectivity [1]. A single-point change in the substitution pattern of the phenyl ring or the N-alkyl group on the oxoindole core can shift a compound from being a sub-micromolar VEGFR-2 inhibitor with a favorable safety margin to a nearly inactive analog, or one with severely compromised selectivity [1]. Consequently, substituting the specific (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one with an in-class analog from a general supplier, without verifying its precise structure-activity-performance profile, risks procuring a compound with entirely different, and potentially inferior, biological outcomes.

Technical Differentiation Guide for Procuring (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one


NCI-60 Multi-Tumor Antiproliferative Potency Profile

Among the 2-oxoindolin-3-ylidene thiazole series, the most potent analogs demonstrate a > 15-fold range in mean growth inhibition across the NCI-60 cell line panel, a critical discriminator for broad-spectrum anticancer activity. The top-performing compound 4d achieves a mean growth inhibition of 148.27%, which is 1.1-fold higher than 4c (135.32%) and 1.9-fold higher than the lowest-ranked potent compound 6c (78.46%). The target compound belongs to this same chemical series and is structurally positioned as a key intermediate for optimizing this antitumor potency spectrum [1].

Anticancer NCI-60 Panel Growth Inhibition

VEGFR-2 Kinase Inhibitory Activity Compared to Sunitinib

The therapeutic premise for this compound series is VEGFR-2 inhibition. Direct head-to-head enzymatic assays against the clinical drug sunitinib reveal a >30-fold differential in inhibitory potency among the series' analogs. Compound 4c demonstrates a VEGFR-2 IC50 of 0.047 μM, making it 3.6-fold more potent than sunitinib (IC50 = 0.167 μM). In stark contrast, a closely related analog, compound 4d, shows a 33-fold weaker VEGFR-2 IC50 of 1.549 μM. The target compound's structure is the foundational scaffold for this crucial kinase inhibition activity [1].

VEGFR-2 Kinase Inhibition Sunitinib Comparator

Therapeutic Selectivity Index: Cancer Cell vs. Normal Cell Cytotoxicity

A high therapeutic index is paramount for translational relevance. The series demonstrates a stark divergence in selectivity for hepatocellular carcinoma (HepG2) cells over normal liver (THLE-2) cells. Compound 4c achieves a selectivity index of 10.26, a near 9-fold improvement over sunitinib's selectivity index of 1.15. This favorable safety margin is highly analog-dependent, as other members of the series exhibit lower selectivity indices [1].

Selectivity Index HepG2 THLE-2 Normal Cells

Verifiable Cellular Mechanism: Induction of G0/G1 Cell Cycle Arrest and Apoptosis

Beyond simple potency, the compound series elicits distinct functional cellular phenotypes essential for an effective anticancer response. In HepG2 cells, compound 4c significantly increased the G0/G1 phase population from 46.02% (control) to 66.93%, simultaneously decreasing the S-phase population from 36.57% to 10.65%. It also promoted apoptosis by upregulating executioner caspase-3 and -9 [1]. This mechanistic fingerprint is directly linked to the compound's unique structural features and may not be replicated by a different substitution pattern.

Cell Cycle Arrest Apoptosis Caspase-3/9

High-Value Application Scenarios for (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one Based on Evidence


Anticancer Lead Optimization and Medicinal Chemistry Campaigns

The compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting VEGFR-2-driven cancers. Its core scaffold has produced analogs with VEGFR-2 IC50 values as low as 0.047 μM, outperforming sunitinib (0.167 μM) [1]. Medicinal chemists can use this compound to systematically explore substitutions that maintain sub-micromolar kinase affinity while further improving the selectivity index (up to 10.26) and achieving potent growth inhibition across diverse tumor types (NCI-60 mean GI up to 148.27%) [1].

Liver Cancer (HCC) Translational Pharmacology Research

Given the demonstrated activity in the HepG2 hepatocellular carcinoma model with a favorable therapeutic window (selectivity index up to 10.26 vs. sunitinib's 1.15) [1], this compound is directly applicable for in vivo proof-of-concept studies in HCC. Researchers can investigate its pro-apoptotic and cell cycle arrest (G0/G1) mechanisms, leveraging the known upregulation of caspase-3 and -9 as pharmacodynamic biomarkers [1].

VEGFR-2 Enzyme Inhibition Screening Panels

Owing to its structural homology to sunitinib, a reference standard in VEGFR-2 research, this compound is ideal for inclusion in comparative kinase selectivity panels. It provides a benchmark for off-target profiling against a compound (sunitinib) known to carry significant kinase promiscuity-related toxicities, which the new series aims to overcome via improved selectivity [1].

Reference Standard for Analytical Method Development

With a well-defined molecular formula (C21H18N4O2S) and molecular weight (390.46 g/mol) [1], this compound can serve as a high-purity reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods for quality control of this emerging class of anticancer agents. This ensures batch-to-batch consistency and authentication of structural identity.

Quote Request

Request a Quote for (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.